molecular formula C15H13N3O4S B11433571 Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate

Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate

Cat. No.: B11433571
M. Wt: 331.3 g/mol
InChI Key: BBXNHBKFWGUPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a thieno compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

ethyl 2-[(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate

InChI

InChI=1S/C15H13N3O4S/c1-2-22-12(19)8-16-13(20)10-7-9-14(23-10)17-11-5-3-4-6-18(11)15(9)21/h3-7H,2,8H2,1H3,(H,16,20)

InChI Key

BBXNHBKFWGUPQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O

Origin of Product

United States

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